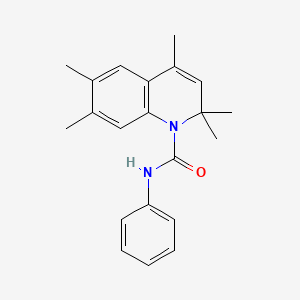
2,2,4,6,7-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategic condensation reactions, cyclization, and functional group transformations. A relevant study outlines the synthesis of 4-(phenylamino)quinoline-3-carboxamides, which involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. These intermediates are obtained from 4(1H)-quinolinone-3-carboxylic acid treated with thionyl chloride, showcasing a typical pathway for quinoline derivatives synthesis (Uchida et al., 1995).
Molecular Structure Analysis
Quinoline derivatives' molecular structures are often elucidated through spectral analysis and quantum chemical studies. For instance, novel quinoline derivatives have been characterized using FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, supplemented by quantum chemical calculations to understand their molecular geometry, electronic properties, and interactions (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including N-methylation, cyclization, and interactions with different reagents to form novel compounds with specific properties. The synthesis and characterization of compounds like N-[11C]methylated quinoline-2-carboxamides for potential applications highlight the chemical versatility of quinoline derivatives (Matarrese et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Studies on polyamides containing quinoline moieties have shown enhanced solubility, lower crystallinity, and higher thermal stability, indicating the influence of quinoline structures on material properties (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, binding affinity, and biological activity, are of significant interest. The synthesis and evaluation of quinoline-8-carboxamides as inhibitors demonstrate the chemical reactivity and potential biological applications of quinoline derivatives (Lord et al., 2009).
Propiedades
IUPAC Name |
2,2,4,6,7-pentamethyl-N-phenylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-11-18-16(3)13-21(4,5)23(19(18)12-15(14)2)20(24)22-17-9-7-6-8-10-17/h6-13H,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOAOVCRPHONJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-pentamethyl-N-phenylquinoline-1(2H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

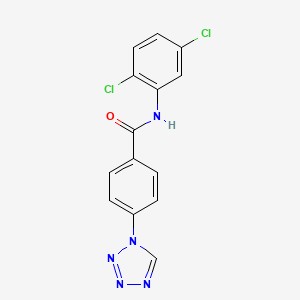
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B5646582.png)
![[(3R*,4R*)-1-(5-fluoro-2-methoxybenzoyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5646593.png)
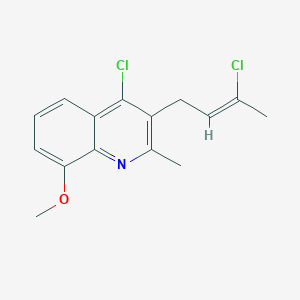
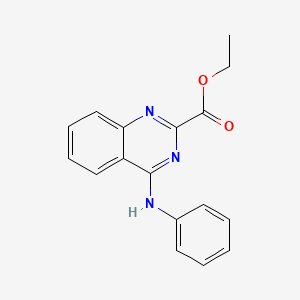
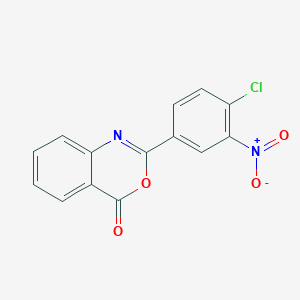
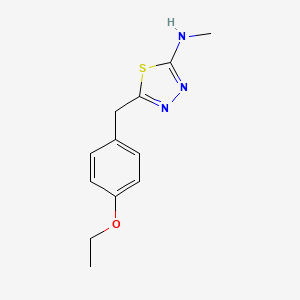
![3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5646634.png)
![2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine](/img/structure/B5646635.png)
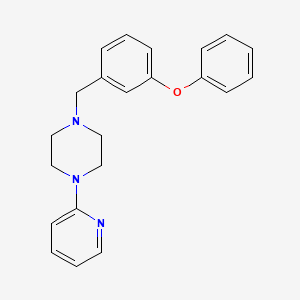
![5-fluoro-N,N-dimethyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5646658.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)
![2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5646670.png)
![1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5646675.png)